1,4-Dibenzyl-2-(methoxymethyl)piperazine

sigma-1 receptor binding affinity CNS pharmacology

1,4-Dibenzyl-2-(methoxymethyl)piperazine is a disubstituted piperazine derivative characterized by two benzyl groups at the 1- and 4-positions and a methoxymethyl substituent at the 2-position. It is a member of the broader class of 1,4-disubstituted piperazines, which are established scaffolds in medicinal chemistry for targeting central nervous system receptors, particularly sigma receptors and G protein-coupled receptors.

Molecular Formula C20H26N2O
Molecular Weight 310.4 g/mol
Cat. No. B8425865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibenzyl-2-(methoxymethyl)piperazine
Molecular FormulaC20H26N2O
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCOCC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C20H26N2O/c1-23-17-20-16-21(14-18-8-4-2-5-9-18)12-13-22(20)15-19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3
InChIKeyBVCJSDGVJGPPLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dibenzyl-2-(methoxymethyl)piperazine: Procurement-Relevant Chemical Identity and Structural Class


1,4-Dibenzyl-2-(methoxymethyl)piperazine is a disubstituted piperazine derivative characterized by two benzyl groups at the 1- and 4-positions and a methoxymethyl substituent at the 2-position [1]. It is a member of the broader class of 1,4-disubstituted piperazines, which are established scaffolds in medicinal chemistry for targeting central nervous system receptors, particularly sigma receptors and G protein-coupled receptors [2]. The compound's molecular formula is C20H26N2O, with a molecular weight of 310.4 g/mol [1].

Why 1,4-Dibenzyl-2-(methoxymethyl)piperazine Cannot Be Substituted with Generic Piperazine Analogs


The combination of N,N-dibenzyl substitution with a 2-methoxymethyl group on the piperazine ring confers a distinct pharmacological profile that is not preserved across in-class analogs. While many 1,4-dibenzylpiperazines exhibit high affinity for sigma-1 receptors, the addition of the 2-methoxymethyl moiety substantially alters target engagement at GPR35 and modifies sigma receptor selectivity [1]. Moreover, simple substitution with the unsubstituted analog 1,4-dibenzylpiperazine results in a different receptor binding signature and, critically, introduces confounding factors related to its known role as a synthesis impurity [2]. The quantitative differences in binding affinities and functional activity across multiple receptor systems, detailed in Section 3, demonstrate that generic replacement would yield non-equivalent experimental outcomes.

Quantitative Differentiation of 1,4-Dibenzyl-2-(methoxymethyl)piperazine: Comparative Binding Data Against Closest Analogs


Sigma-1 Receptor Affinity Comparison: 1,4-Dibenzyl-2-(methoxymethyl)piperazine vs. Unsubstituted 1,4-Dibenzylpiperazine

1,4-Dibenzyl-2-(methoxymethyl)piperazine exhibits a sigma-1 receptor Ki of 1.90 nM [1], which represents a 3.1-fold higher affinity than the 5.80 nM Ki reported for unsubstituted 1,4-dibenzylpiperazine under comparable conditions [2]. This differential binding indicates that the 2-methoxymethyl modification enhances sigma-1 receptor engagement relative to the parent scaffold.

sigma-1 receptor binding affinity CNS pharmacology

GPR35 Receptor Engagement: 1,4-Dibenzyl-2-(methoxymethyl)piperazine as a High-Affinity Agonist

1,4-Dibenzyl-2-(methoxymethyl)piperazine demonstrates potent agonist activity at the human GPR35 receptor, with a binding Ki of 6 nM and functional IC50 values of 2 nM and 0.740 nM [1]. In contrast, a reference GPR35 agonist (agonist 3) exhibits a substantially weaker Ki of 50.8 nM [2], representing an 8.5-fold lower affinity than the target compound. The target compound's EC50 of 1.10 nM further confirms functional GPR35 activation [1].

GPR35 GPCR agonism inflammatory bowel disease

GABAA Receptor Antagonist Activity: A Differentiating Profile Not Shared by Simple Dibenzyl Analogs

1,4-Dibenzyl-2-(methoxymethyl)piperazine exhibits antagonist activity at recombinant human α4β1δ GABAA receptors, with an IC50 of 1020 nM [1]. While this is a relatively modest affinity compared to its sigma and GPR35 engagement, this functional activity represents a distinct pharmacological dimension that is not reported for unsubstituted 1,4-dibenzylpiperazine, which lacks documented GABAA receptor interaction in publicly available datasets.

GABAA receptor antagonist neuropharmacology

Sigma Receptor Selectivity Profile: Potential Advantage Over High-Affinity Sigma-1 Ligands

While direct selectivity data for 1,4-Dibenzyl-2-(methoxymethyl)piperazine are not available, the compound's moderate sigma-1 Ki (1.90 nM) relative to superpotent sigma-1 ligands (Ki < 1 nM) [1] suggests a potentially more balanced sigma-1/sigma-2 engagement profile. In contrast, certain 1,4-dibenzylpiperazine derivatives, such as compound 4a, exhibit high sigma-1 affinity (Ki = 7.4 nM) but also pronounced 53-fold selectivity over sigma-2 receptors [2]. For applications requiring dual sigma receptor modulation, such as anticocaine activity which correlates with sigma-2 binding [3], the target compound's affinity profile may offer a distinct advantage over highly sigma-1-selective analogs.

sigma-2 receptor selectivity ratio CNS pharmacology

Application Scenarios for 1,4-Dibenzyl-2-(methoxymethyl)piperazine Based on Quantitative Evidence


Sigma-1 Receptor Pharmacology Studies

With a sigma-1 receptor Ki of 1.90 nM [1], 1,4-Dibenzyl-2-(methoxymethyl)piperazine is a suitable tool compound for investigating sigma-1 receptor function in native tissue preparations (e.g., guinea pig brain membranes) and recombinant systems. Its 3.1-fold affinity advantage over unsubstituted 1,4-dibenzylpiperazine makes it preferable for assays requiring robust sigma-1 engagement at lower concentrations, reducing potential off-target effects.

GPR35 Receptor Activation and Signaling Research

The compound's high-affinity GPR35 agonism (Ki = 6 nM; IC50 = 2 nM, 0.740 nM; EC50 = 1.10 nM) [2] positions it as a valuable pharmacological probe for studying GPR35-mediated signaling pathways in CHO-K1 and HT-29 cell models. Its 8.5-fold higher affinity compared to reference agonist 3 provides a more potent tool for investigating GPR35's role in inflammatory bowel disease, metabolic regulation, and cardiovascular function.

Multi-Target Neuropharmacology Profiling

The documented activity at sigma-1 receptors (Ki = 1.90 nM), GPR35 (Ki = 6 nM), and GABAA receptors (IC50 = 1020 nM) [REFS-1, REFS-2, REFS-3] makes 1,4-Dibenzyl-2-(methoxymethyl)piperazine a unique multi-target probe. Researchers investigating convergent signaling pathways or requiring a single compound with diverse receptor engagement profiles will benefit from its broad activity spectrum compared to more selective but narrowly active analogs.

Anticocaine and Psychostimulant Abuse Research

Based on class-level inference from structurally related 1,4-dibenzylpiperazines, which demonstrate anticocaine activity that correlates with sigma-2 receptor engagement [4], 1,4-Dibenzyl-2-(methoxymethyl)piperazine represents a candidate for investigating sigma receptor modulation in the context of cocaine-induced convulsions and psychostimulant effects. Its moderate sigma-1 affinity (versus superpotent ligands) may offer a more physiologically relevant engagement profile for such studies.

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